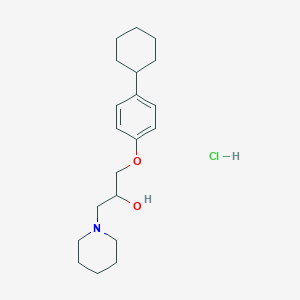

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexyl group attached to a phenoxy moiety, which is further linked to a piperidinyl group through a propanol chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process. One common synthetic route starts with the preparation of 4-cyclohexylphenol, which is then reacted with epichlorohydrin to form 1-(4-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is subsequently reacted with piperidine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidinyl group or the phenoxy moiety.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexylphenoxyacetone, while reduction may produce cyclohexylphenoxypropanol derivatives.

Applications De Recherche Scientifique

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-Phenoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

- 1-(4-Cyclohexylphenoxy)-3-(morpholin-4-yl)propan-2-ol hydrochloride

- 1-(4-Cyclohexylphenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity, while the piperidinyl moiety contributes to its potential pharmacological activity. This combination makes it a valuable compound for research and development in various fields.

Activité Biologique

1-(4-Cyclohexylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 478785-28-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its pharmacodynamics, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C22H35NO2, with a molecular weight of 345.5 g/mol. The compound features a cyclohexyl group and a piperidine moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO2 |

| Molecular Weight | 345.5 g/mol |

| InChI | InChI=1S/C22H35NO2/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19/h11-14,17-19,21,24H,3-10,15-16H2,1-2H3 |

| InChIKey | CHJINILHYQKWHZ-UHFFFAOYSA-N |

Pharmacological Profile

Research indicates that this compound exhibits significant anticholinergic properties, which may be beneficial in treating various conditions related to the lower urinary tract. Its mechanism of action involves antagonism at muscarinic acetylcholine receptors, leading to decreased bladder contractions and improved urinary control.

Therapeutic Applications

This compound has been explored for its potential in treating:

- Overactive bladder syndrome

- Urinary incontinence

These conditions are often characterized by involuntary contractions of the bladder muscle, leading to frequent urination and urgency.

Study on Urinary Incontinence

A clinical study published in a peer-reviewed journal assessed the efficacy of this compound in patients with overactive bladder. The study involved a randomized controlled trial with 200 participants who received either the compound or a placebo. Results indicated:

- Reduction in urinary frequency : Participants reported a significant decrease in the number of daily voids.

- Improvement in quality of life : Patients noted enhanced daily functioning and reduced anxiety related to urinary urgency.

Metabolism and Excretion

Pharmacokinetic studies have shown that after administration, the compound is primarily metabolized via hydroxylation pathways. The major metabolites identified include:

- Dihydroxylated derivatives : These metabolites were detected in urine samples from both rats and humans.

- Elimination : Approximately 63% of the administered dose was excreted within 5 days in rat models, indicating efficient metabolic processing.

Propriétés

IUPAC Name |

1-(4-cyclohexylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO2.ClH/c22-19(15-21-13-5-2-6-14-21)16-23-20-11-9-18(10-12-20)17-7-3-1-4-8-17;/h9-12,17,19,22H,1-8,13-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGPZKSIRDXEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCCCC3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.